molecular formula C10H6Cl2N2OS B5837970 2,5-dichloro-N-(1,3-thiazol-2-yl)benzamide

2,5-dichloro-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B5837970
M. Wt: 273.14 g/mol
InChI Key: IMIOTGUVHSHZND-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-aminothiazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with various functional groups replacing the chlorine atoms.

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

Scientific Research Applications

2,5-dichloro-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide
  • 2,5-dichloro-N-(1,3-thiazol-4-yl)benzamide
  • 2,5-dichloro-N-(1,3-thiazol-5-yl)benzamide

Uniqueness

2,5-dichloro-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the thiazole ring. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various research applications .

Properties

IUPAC Name

2,5-dichloro-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2OS/c11-6-1-2-8(12)7(5-6)9(15)14-10-13-3-4-16-10/h1-5H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIOTGUVHSHZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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